molecular formula C16H16ClNO3 B15307236 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride

4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride

Cat. No.: B15307236
M. Wt: 305.75 g/mol
InChI Key: SEZMGVZUTUAVNW-UHFFFAOYSA-N
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Description

4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.8 g/mol. This compound is known for its unique blend of properties, making it valuable for advanced research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride typically involves the reaction of 4-(2-aminoacetyl)phenol with 2-methylbenzoic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride include:

  • 4-(2-Aminoacetyl)phenyl 4-methylbenzoate hydrochloride
  • 4-(2-Aminoacetyl)phenyl 3-methylbenzoate hydrochloride.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly valuable for certain research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

[4-(2-aminoacetyl)phenyl] 2-methylbenzoate;hydrochloride

InChI

InChI=1S/C16H15NO3.ClH/c1-11-4-2-3-5-14(11)16(19)20-13-8-6-12(7-9-13)15(18)10-17;/h2-9H,10,17H2,1H3;1H

InChI Key

SEZMGVZUTUAVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)CN.Cl

Origin of Product

United States

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